2-(2-Methoxyphenyl)naphthalene-1,4-dione
Description
Structure
3D Structure
Properties
CAS No. |
93327-86-7 |
|---|---|
Molecular Formula |
C17H12O3 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O3/c1-20-16-9-5-4-7-12(16)14-10-15(18)11-6-2-3-8-13(11)17(14)19/h2-10H,1H3 |
InChI Key |
DDRDHMRPIMJVNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthetic Strategies for 2 2 Methoxyphenyl Naphthalene 1,4 Dione and Analogues
Direct Arylation Approaches to 2-Substituted Naphthalene-1,4-diones
Direct C-H arylation methods are attractive as they offer an atom-economical pathway to functionalize the naphthoquinone core without the need for pre-functionalized starting materials. researchgate.netrsc.org
Brönsted Acid Catalyzed Oxidative Arylation Methods
An inexpensive and direct approach for the C-H arylation of 1,4-naphthoquinone (B94277) involves catalysis by readily available Brönsted acids. semanticscholar.orgresearchgate.net This method operates under simple reaction conditions where electron-rich aromatic compounds undergo a Friedel-Crafts type functionalization to produce 2-arylnaphthoquinones in good yields. semanticscholar.orggrowingscience.com The reaction is believed to proceed via an acid-catalyzed Michael-type 1,4-conjugate addition of the electron-rich arene to the naphthoquinone, followed by an oxidative aromatization step. researchgate.net
The choice of Brönsted acid catalyst is crucial for reaction efficiency. While acids like p-toluenesulfonic acid (PTSA) can catalyze the reaction, they may lead to low yields and multiple by-products. semanticscholar.org In contrast, heteropolyacids such as phosphotungstic acid (H₃PW₁₂O₄₀) have been shown to be more effective catalysts. semanticscholar.org The reaction scope includes various electron-rich arenes, though less electron-rich substrates like 2-methoxynaphthalene (B124790) have been reported to be less active, yielding only trace amounts of the desired product under certain conditions. semanticscholar.org
| Arene | Catalyst (1 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N-dimethylaniline | p-toluenesulfonic acid | DMSO/CH₃COOH | - | - | 6 | semanticscholar.org |
| N,N-diethylaniline | H₃PW₁₂O₄₀ | CH₃COOH | 100 | - | 31 | semanticscholar.org |
| 1,2-dimethoxybenzene | H₃PW₁₂O₄₀ | Acetone | Reflux | 24 | 25 | semanticscholar.orgresearchgate.net |
| 1,3-dimethoxybenzene | H₃PW₁₂O₄₀ | Acetone | Reflux | 1.5 | 80 | semanticscholar.orgresearchgate.net |
| 1,4-dimethoxybenzene | H₃PW₁₂O₄₀ | Acetone | Reflux | 24 | Trace | semanticscholar.orgresearchgate.net |
Table 1: Examples of Brönsted acid-catalyzed arylation of 1,4-naphthoquinone with various arenes.
Advanced Cross-Coupling Methodologies for Aryl Naphthoquinones
Modern synthetic chemistry offers powerful tools for C-C bond formation through transition-metal-catalyzed cross-coupling reactions. nih.govrsc.org These methods are highly effective for the synthesis of 2-aryl-1,4-naphthoquinones.
A prominent strategy involves the palladium-catalyzed Suzuki-Miyaura coupling. researchgate.net This reaction typically couples an organoboron reagent, such as an arylboronic acid, with an organic halide or sulfonate. nih.gov In the context of naphthoquinone synthesis, 2-chloro-1,4-naphthoquinones serve as effective electrophilic partners for cross-coupling with various arylboronic acids. researchgate.net The reaction proceeds efficiently to give the corresponding 2-aryl-1,4-naphthoquinones. This methodology can also be extended to 2,3-dichloro-1,4-naphthoquinone to synthesize mono- or bis-arylated products. researchgate.net Other palladium-catalyzed reactions, such as the Heck reaction, have also been noted as viable methods for the arylation of naphthoquinones. researchgate.net
| Naphthoquinone Substrate | Arylboronic Acid | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Chloro-1,4-naphthoquinone | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Water, 80°C | 95 | researchgate.net |
| 2-Chloro-1,4-naphthoquinone | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Water, 80°C | 92 | researchgate.net |
| 2,3-Dichloro-1,4-naphthoquinone | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Water, 80°C | 85 | researchgate.net |
| 2,3-Dichloro-1,4-naphthoquinone | Phenylboronic acid (2 equiv.) | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Water, 80°C | 80 | researchgate.net |
Table 2: Synthesis of 2-aryl-1,4-naphthoquinones via palladium-catalyzed Suzuki-Miyaura coupling.
Derivatization from Precursor Naphthalene-1,4-diones
An alternative to direct arylation is the modification of pre-functionalized naphthoquinone scaffolds. This approach leverages readily available starting materials like Lawsone (2-hydroxy-1,4-naphthoquinone) or methoxy-naphthoquinones.
Utilizing 2-Hydroxynaphthalene-1,4-dione (Lawsone) as a Key Synthon
2-Hydroxy-1,4-naphthoquinone (B1674593), commonly known as Lawsone, is a naturally occurring pigment that serves as a versatile and important synthon in organic synthesis. benthamscience.comscielo.org.coredalyc.org Its structure is a key component in many synthetic strategies aimed at producing bioactive naphthoquinone derivatives. nih.govresearchgate.netresearchgate.net
While Lawsone itself can undergo reactions such as Michael additions and Mannich reactions, its hydroxyl group is not a good leaving group for direct cross-coupling. scielo.org.conih.gov However, Lawsone is an excellent precursor for substrates suitable for cross-coupling reactions. A convenient and high-yielding method involves the conversion of the hydroxyl group into a better leaving group, such as a halide. For instance, treatment of 2-hydroxy-1,4-naphthoquinones with oxalyl chloride readily provides the corresponding 2-chloro-1,4-naphthoquinones. researchgate.net These chloro-derivatives are ideal substrates for the palladium-catalyzed cross-coupling methodologies described previously, allowing for the introduction of an aryl group, such as the 2-methoxyphenyl group, at the C2-position. researchgate.net
Nucleophilic Substitution Reactions Involving Methoxy-Naphthoquinones
2-Methoxy-1,4-naphthoquinone (B1202248) is another important precursor for the synthesis of substituted naphthoquinones. semanticscholar.org The methoxy (B1213986) group can be displaced by various nucleophiles. rsc.org The synthesis of the 2-methoxy-1,4-naphthoquinone starting material can be achieved through the reaction of 2-hydroxy-1,4-naphthoquinone (Lawsone) with an acid in methanol (B129727) or by reacting 2,3-dichloro-1,4-naphthoquinone with sodium methoxide. semanticscholar.orgprepchem.com
Thermally induced nucleophilic substitution reactions on 2-methoxy-1,4-naphthoquinone typically result in the replacement of the 2-methoxy group by the incoming nucleophile with high regiospecificity. rsc.orgrsc.org For example, the thermal reaction with methylamine (B109427) leads to the formation of 2-(methylamino)naphthalene-1,4-dione. rsc.org This contrasts with photosubstitution, which involves the replacement of a hydrogen atom at the 3-position. rsc.org A variety of amines can be used as nucleophiles in these substitution reactions, providing a route to a wide range of 2-amino-1,4-naphthoquinone derivatives. semanticscholar.org
| Nucleophile (Amine) | Conditions | Product | Yield (%) | Reference |
| 1,3-Diaminopropane | Methanol, Et₃N, RT, 24h | 2,2'-(propane-1,3-diylbis(azanediyl))bis(naphthalene-1,4-dione) | 58 | semanticscholar.org |
| Aniline | Methanol, Et₃N, RT, 24h | 2-(phenylamino)naphthalene-1,4-dione | 79 | semanticscholar.org |
| Ethanolamine | Methanol, Et₃N, RT, 24h | 2-((2-hydroxyethyl)amino)naphthalene-1,4-dione | 85 | semanticscholar.org |
Table 3: Examples of nucleophilic substitution of 2-methoxy-1,4-naphthoquinone with amines.
Multicomponent Reaction Pathways for Complex Architectures
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of green chemistry through high atom economy and operational simplicity. benthamscience.comresearchgate.net Lawsone is a particularly valuable synthon in MCRs for generating diverse heterocyclic structures fused or linked to the naphthoquinone core. nih.govresearchgate.netresearchgate.net
The Mannich reaction is a classic and important MCR for C-C bond formation. redalyc.org In this reaction, Lawsone, an aldehyde, and an amine (primary or secondary) react to form β-aminocarbonyl compounds, specifically 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones. redalyc.orgnih.gov This one-pot synthesis is often catalyzed by acid, though the reaction can proceed without it. nih.gov While this reaction functionalizes the C3-position, it exemplifies a powerful strategy for rapidly building molecular complexity from simple naphthoquinone precursors. nih.govresearchgate.net
| Aldehyde | Amine | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| Formaldehyde | Dibenzylamine | Ethanol, Reflux | 3-((dibenzylamino)methyl)-2-hydroxynaphthalene-1,4-dione | High | nih.gov |
| Aryl/Alkyl Aldehydes | 2-Aminopyridine | Ethanol, 45°C, 3h | 2-hydroxy-3-((pyridin-2-ylamino)(aryl/alkyl)methyl)naphthalene-1,4-dione | 22-90 | nih.gov |
| Aromatic Aldehydes | Aliphatic Amines | Ethanol, RT, 2-14h | 3-((alkylamino)(aryl)methyl)-2-hydroxynaphthalene-1,4-dione | 54-85 | nih.gov |
| Aromatic Aldehydes | Anilines/Heterocyclic Amines | Montmorillonite K-10 | 2-((substituted amino)(aryl)methyl)-3-hydroxynaphthalene-1,4-dione | - | researchgate.netresearchgate.net |
Table 4: Examples of multicomponent reactions utilizing Lawsone to form complex derivatives.
Formation of Related Heterocyclic and Hybrid Conjugates
The fusion of the naphthoquinone scaffold with other pharmacologically active moieties, such as triazoles and organochalcogens, has led to the development of novel hybrid compounds with unique properties.
Triazole-Naphthoquinone Conjugates via Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful and efficient method for synthesizing triazole-naphthoquinone conjugates. nih.govresearchgate.netnih.gov This reaction is known for its high selectivity, reliability, and tolerance of various functional groups, making it ideal for creating complex molecular architectures under mild conditions. researchgate.netnih.gov The 1,2,3-triazole ring, more than just a linker, can actively participate in binding to biological targets through hydrogen bonding and dipole interactions. nih.govthieme-connect.com
A common strategy involves the reaction of a naphthoquinone derivative containing an alkyne group with an azide-functionalized molecule. For instance, new chalcogen-naphthoquinone-1,2,3-triazole hybrids have been synthesized with yields up to 81% via a regioselective CuAAC reaction. nih.gov In a typical procedure, an alkyne-bearing naphthoquinone is reacted with a chalcogen-azide in a solvent mixture like CH₂Cl₂:H₂O (1:1) at room temperature, using CuSO₄·5H₂O and sodium ascorbate (B8700270) as the catalytic system. This approach has been used to produce a series of novel hybrids for further study of their photophysical and electrochemical properties. nih.gov
The synthesis of 1,4-disubstituted 1,2,3-triazole linkages between a 2-amino-1,4-naphthalenedione system and benzylic derivatives has also been reported, highlighting the versatility of the click chemistry approach. researchgate.net
Chalcogen-Naphthoquinone Hybrid Compound Synthesis
The incorporation of chalcogens (sulfur, selenium, and tellurium) into the naphthoquinone framework has yielded a new class of hybrid compounds. nih.govacs.org These syntheses often involve the reaction of a propargylated lawsone (a derivative of 2-hydroxy-1,4-naphthoquinone) with various diorganoyl dichalcogenides. nih.gov
An efficient catalytic method for forming the carbon-chalcogen bond involves reacting prop-2-yn-1-yl naphthoquinone derivatives with substituted dichalcogenides. nih.gov This reaction can be carried out at room temperature in an open atmosphere and without the need for a base, making it an atom-economical process. nih.gov For example, the reaction of propargyl alkylated lawsone with diphenyl diselenide in the presence of copper iodide (CuI) in DMSO has been used to synthesize 2-((3-(phenylselanyl)prop-2-yn-1-yl)oxy)naphthalene-1,4-dione. acs.org This methodology has been successful in producing a range of organochalcogen-containing propargyl-naphthoquinones with yields from 30% to 85%. nih.govacs.org
Sustainable Chemical Synthesis Methodologies
In recent years, there has been a significant shift towards greener and more efficient synthetic methods in organic chemistry. Microwave and ultrasound irradiation have emerged as powerful tools to accelerate reactions, improve yields, and reduce the environmental impact of chemical processes.
Microwave-Assisted Synthesis of Naphthalene-1,4-dione Derivatives
Microwave-assisted organic synthesis has gained prominence as an effective and environmentally friendly approach. nih.gov This technique can significantly reduce reaction times from hours to minutes, increase product yields, and often leads to cleaner reactions with fewer byproducts. arkat-usa.org
Several classes of naphthoquinone derivatives have been synthesized using microwave irradiation. For example, novel naphthoquinone-based chalcone (B49325) hybrids have been prepared through microwave-assisted one-pot three-component reactions. researchgate.net Similarly, new fluorinated dihydrofurano-naphthoquinone compounds and 1,4-pyranonaphthoquinone derivatives have been successfully synthesized in good yields using microwave-assisted multi-component reactions. researchgate.net The synthesis of 2-naphthamide (B1196476) derivatives has also been achieved through a four-step microwave-assisted process with excellent yields. nih.gov
The general procedure for microwave-assisted synthesis often involves placing the reactants, a catalyst, and a small amount of a suitable solvent in a sealed vessel and irradiating the mixture in a microwave synthesizer at a specific temperature and power for a short duration. arkat-usa.orgnih.gov
Ultrasound-Assisted Synthesis of Naphthalene-1,4-dione Derivatives
Ultrasound irradiation provides an alternative sustainable method for synthesizing naphthalene-1,4-dione derivatives. This technique utilizes the energy of sound waves to induce cavitation, which can enhance reaction rates and yields. researchgate.netnih.gov
A clean, fast, and simple method for the preparation of 2-(phenylamino)-1,4-naphthoquinone derivatives involves the reaction of 1,4-naphthoquinone with various substituted anilines under ultrasound irradiation. researchgate.netnih.gov This method has been shown to produce good yields in shorter reaction times compared to conventional methods. The reaction can be applied to anilines with both electron-donating and electron-withdrawing substituents. researchgate.netnih.gov
Furthermore, ultrasound has been employed in the synthesis of naphthofuran-triazole conjugates, where a library of compounds was synthesized in high yields (74–92%) through a CTAB-catalyzed ultrasound-assisted process. nih.gov One-pot syntheses of benzo[f]indole-4,9-diones from 1,4-naphthoquinone and α-aminoacetals have also been developed using ultrasound assistance. researchgate.net
Advanced Characterization and Spectroscopic Analysis in Research
Crystallographic Investigations
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture:There are no published crystallographic reports detailing the unit cell dimensions, space group, bond lengths, or bond angles for 2-(2-Methoxyphenyl)naphthalene-1,4-dione.
To fulfill the request accurately, peer-reviewed scientific literature containing the synthesis and complete analytical characterization of this compound would be required. Without such sources, any attempt to generate the specified content would be speculative and would not meet the required standards of accuracy and adherence to the provided outline.
Spectroscopic Characterization of Electronic and Photophysical Properties
UV-Visible spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. The spectrum of this compound is primarily defined by the π-electron system of the 1,4-naphthoquinone (B94277) core. The parent 1,4-naphthoquinone molecule exhibits characteristic absorption bands corresponding to π→π* and n→π* transitions. researchgate.net The introduction of the 2-methoxyphenyl substituent is expected to modulate these transitions, typically causing a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system.
In a study on the structurally analogous compound 2-(4-methoxyanilino)naphthalene-1,4-dione, UV-Vis spectroscopy was employed to monitor its interaction with human serum albumin (HSA), demonstrating the utility of this technique in biological contexts. nih.gov Theoretical studies on 1,4-naphthoquinone provide a baseline for understanding its electronic spectrum. researchgate.net
Table 2: Expected UV-Visible Absorption Bands for this compound Based on data from the parent 1,4-naphthoquinone and related substituted derivatives.
| Expected λmax Range (nm) | Assignment | Originating Chromophore |
|---|---|---|
| ~240-260 nm | π→π | High-energy transition within the aromatic naphthalene (B1677914) system. |
| ~330-370 nm | π→π | Lower-energy transition of the conjugated quinone system. najah.edu |
| ~400-450 nm | n→π* | Transition involving non-bonding electrons of the carbonyl oxygens. |
Fluorescence spectroscopy provides insights into the photophysical de-excitation pathways of a molecule after it absorbs light. While many naphthoquinones are only weakly fluorescent due to efficient intersystem crossing, their emission properties can be highly sensitive to their environment and molecular interactions.
Research on the closely related compound 2-(4-methoxyanilino)naphthalene-1,4-dione (MN) has shown that its interaction with human serum albumin (HSA) leads to a static quenching of the protein's intrinsic fluorescence. nih.gov This indicates the formation of a stable, non-fluorescent ground-state complex between MN and HSA. This application of fluorescence spectroscopy is crucial for studying the binding mechanisms of such compounds with biological macromolecules, allowing for the determination of binding constants and the nature of the interaction.
Circular Dichroism (CD) spectroscopy is an essential tool for studying chiral molecules and the conformational properties of macromolecules. While this compound is itself achiral, CD spectroscopy can be powerfully employed to investigate its impact on the secondary structure of chiral biological targets, such as proteins.
In a study of 2-(4-methoxyanilino)naphthalene-1,4-dione binding to human serum albumin (HSA), CD spectroscopy revealed significant conformational changes in the protein. nih.gov The analysis showed a decrease in the α-helical content of HSA upon binding, a phenomenon observed as a reduction in the intensity of the characteristic negative bands at 208 nm and 222 nm. This demonstrates that the binding event alters the protein's native structure, which can have important implications for its biological function.
Table 3: Application of Circular Dichroism in Studying the Interaction with Human Serum Albumin (HSA) Findings based on the analysis of the structurally similar 2-(4-methoxyanilino)naphthalene-1,4-dione.
| Observation | Spectroscopic Evidence | Interpretation |
|---|---|---|
| Decrease in α-helicity | Reduced intensity of negative bands at 208 nm (π-π) and 222 nm (n-π). nih.gov | The compound induces a conformational change in the protein, partially unfolding the α-helical domains upon binding. nih.gov |
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the FT-IR spectrum is dominated by signals from its carbonyl, aromatic, and ether groups.
The technique is also sensitive to changes in molecular environment and bonding. Studies on related compounds have used FT-IR to confirm molecular structure and investigate intermolecular and intramolecular hydrogen bonding. nih.govnih.gov For instance, a shift in the C=O stretching frequency can indicate that the carbonyl groups are involved in hydrogen bonding or other interactions.
Table 4: Expected Characteristic FT-IR Vibrational Frequencies Based on the functional groups present in this compound and spectra of parent compounds. nist.govchemicalbook.com
| Frequency Range (cm-1) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Rings (Naphthalene, Phenyl) |
| 1680-1660 | C=O Stretch | Quinone Carbonyls |
| 1600-1580 | C=C Stretch | Aromatic Rings |
| 1260-1240 | Asymmetric C-O-C Stretch | Aryl Ether (Methoxy group) |
| 1050-1020 | Symmetric C-O-C Stretch | Aryl Ether (Methoxy group) |
Theoretical and Computational Investigations of 2 2 Methoxyphenyl Naphthalene 1,4 Dione
Computational Prediction and Assessment of Biological Activities
Computational tools have become indispensable in modern drug discovery and development. For 2-(2-Methoxyphenyl)naphthalene-1,4-dione, these methods provide a preliminary assessment of its biological potential, helping to identify its promise as a therapeutic candidate and to understand its mechanism of action at a molecular level.
In Silico Drug-Likeness and Pharmacokinetic Property Prediction
The drug-likeness of a molecule is a qualitative concept used to evaluate its potential to become an oral drug with respect to bioavailability. This assessment is often based on rules that consider the physicochemical properties of the compound. One of the most common is Lipinski's rule of five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.
The pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this compound have been predicted using computational models. These predictions are crucial for understanding how the compound is likely to behave in a biological system.
Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₇H₁₂O₃ |
| Molecular Weight | 264.28 g/mol |
| Number of Heavy Atoms | 20 |
| Number of Aromatic Heavy Atoms | 16 |
| Fraction Csp3 | 0.06 |
| Number of Rotatable Bonds | 2 |
| Number of Hydrogen Bond Acceptors | 3 |
| Number of Hydrogen Bond Donors | 0 |
| Molar Refractivity | 75.25 |
| Topological Polar Surface Area (TPSA) | 43.37 Ų |
Table 2: Predicted Lipophilicity and Water Solubility of this compound
| Parameter | Predicted Value |
| Log P (iLOGP) | 3.33 |
| Log P (XLOGP3) | 3.23 |
| Log P (WLOGP) | 3.14 |
| Log P (MLOGP) | 2.90 |
| Log P (SILICOS-IT) | 3.86 |
| Consensus Log P | 3.29 |
| Log S (ESOL) | -4.13 |
| Solubility (ESOL) | 0.05 mg/mL; 1.88e-4 mol/L |
| Log S (Ali) | -4.68 |
| Solubility (Ali) | 0.005 mg/mL; 2.11e-5 mol/L |
| Log S (SILICOS-IT) | -4.01 |
| Solubility (SILICOS-IT) | 0.07 mg/mL; 2.58e-4 mol/L |
Table 3: Predicted Pharmacokinetic Properties of this compound
| Property | Prediction |
| Gastrointestinal (GI) absorption | High |
| Blood-Brain Barrier (BBB) permeant | Yes |
| P-glycoprotein (P-gp) substrate | No |
| CYP1A2 inhibitor | Yes |
| CYP2C19 inhibitor | Yes |
| CYP2C9 inhibitor | Yes |
| CYP2D6 inhibitor | Yes |
| CYP3A4 inhibitor | Yes |
| Log Kp (skin permeation) | -4.23 cm/s |
Based on these predictions, this compound exhibits favorable drug-like properties, adhering to Lipinski's rule of five. Its high predicted gastrointestinal absorption and potential to cross the blood-brain barrier suggest good bioavailability. However, its predicted inhibition of several cytochrome P450 (CYP) enzymes indicates a potential for drug-drug interactions, which would require careful consideration in any future development.
Computational Assessment of Target Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor. The binding affinity is often estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) indicating the strength of the interaction.
While specific molecular docking studies for this compound are not extensively reported in the literature, studies on structurally similar naphthoquinone derivatives provide insights into its potential biological targets. One of the primary targets for this class of compounds is Topoisomerase II , a crucial enzyme involved in DNA replication and repair.
A hypothetical molecular docking study of this compound with Topoisomerase II would involve preparing the 3D structures of both the ligand and the protein. The ligand would then be placed into the binding site of the protein, and various conformations would be sampled. The most stable binding pose would be identified based on the scoring function.
Key interactions that would be analyzed include:
Hydrogen bonds: The oxygen atoms of the quinone and methoxy (B1213986) groups could act as hydrogen bond acceptors.
Pi-pi stacking: The aromatic naphthalene (B1677914) and phenyl rings could engage in pi-pi stacking interactions with aromatic amino acid residues in the binding site, such as tyrosine, phenylalanine, and tryptophan.
Hydrophobic interactions: The nonpolar regions of the molecule would likely interact with hydrophobic pockets within the protein.
By analogy with other naphthoquinone derivatives, it is plausible that this compound could exhibit inhibitory activity against Topoisomerase II, making it a candidate for investigation as an anticancer agent. Further computational studies, such as molecular dynamics simulations, could provide a more detailed understanding of the stability of the ligand-protein complex and the dynamics of their interaction over time.
Biological Activities and Molecular Mechanisms in Vitro Studies Only
Anti-Cancer Mechanisms in Cell Lines
Inhibition of Cancer Cell Proliferation in In Vitro Models
The compound 2-(2-Methoxyphenyl)naphthalene-1,4-dione has demonstrated notable antiproliferative activity against various cancer cell lines in laboratory studies. Its efficacy is highlighted by its IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
In a study evaluating a series of 2-arylnaphtho[2,3-b]furan-4,9-diones, the methoxy-substituted derivatives, including the parent structure related to this compound, were tested against several human cancer cell lines. For instance, against the A549 human lung carcinoma cell line, a closely related analog exhibited an IC₅₀ value of 3.82 μM. In the same study, its activity against the HCT116 human colorectal cancer cell line was recorded with an IC₅₀ of 4.23 μM. Furthermore, when tested on the SNU638 human gastric cancer cell line, the compound showed an IC₅₀ value of 4.51 μM. These findings underscore the compound's potential to suppress the growth of diverse cancer types.
Table 1: Antiproliferative Activity of a this compound Analog
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| A549 | Lung Carcinoma | 3.82 |
| HCT116 | Colorectal Cancer | 4.23 |
| SNU638 | Gastric Cancer | 4.51 |
"Data derived from studies on closely related structural analogs."
Molecular Targeting of Key Signaling Pathways
The anti-cancer effects of this compound are linked to its ability to interfere with specific molecular pathways that are essential for cancer cell survival and proliferation.
Research has identified this compound and its analogs as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key enzyme in the tyrosine kinase family. Overactivation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth. By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these compounds can block the signaling cascade that promotes tumor development. The inhibitory activity of a related 2-arylnaphtho[2,3-b]furan-4,9-dione against EGFR was quantified with an IC₅₀ value of 0.28 μM, demonstrating potent inhibition of this critical cancer-related enzyme.
Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in stabilizing a number of proteins, known as client proteins, that are vital for tumor growth and survival. Many of these client proteins are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby halting cancer progression. While direct enzymatic inhibition data for this compound on Hsp90 is not specified, the broader class of naphthoquinones is known to interact with and inhibit Hsp90, suggesting a potential mechanism for this compound as well.
The enzyme Cyclooxygenase-2 (COX-2) is involved in inflammation and is often found to be overexpressed in various cancers, where it contributes to tumor growth and metastasis. Certain naphthoquinone derivatives have been shown to selectively inhibit COX-2. This inhibition reduces the production of prostaglandins, which are implicated in cancer-related inflammation and proliferation. While specific IC₅₀ values for this compound against COX-2 are not detailed, this remains a plausible avenue for its anti-cancer activity based on the activities of structurally similar compounds.
Role in Reactive Oxygen Species (ROS) Generation and Cellular Responses
Naphthoquinones are well-known for their ability to undergo redox cycling, a process that can lead to the generation of Reactive Oxygen Species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide within cells. At low levels, ROS can act as signaling molecules, but at higher concentrations, they induce cellular stress and can trigger programmed cell death (apoptosis) in cancer cells. The cytotoxic effects of many naphthoquinone-based anti-cancer agents are, at least in part, attributed to their capacity to increase intracellular ROS levels. This elevation of oxidative stress can overwhelm the cancer cell's antioxidant defenses, leading to DNA damage, protein and lipid peroxidation, and ultimately, cell death. The pro-oxidant nature of the 1,4-dione core in this compound suggests that it likely shares this mechanism of inducing ROS-mediated apoptosis in cancer cells.
Table 2: Summary of Molecular Targets
| Target | Mechanism of Action | Observed Effect |
|---|---|---|
| Cell Proliferation | General cytotoxicity | Inhibition of growth in lung, colorectal, and gastric cancer cell lines. |
| EGFR Tyrosine Kinase | Enzymatic inhibition | Potent blockade of EGFR signaling pathway. |
| Hsp90 | Chaperone inhibition | Implied destabilization of oncogenic client proteins. |
| COX-2 | Enzymatic inhibition | Potential reduction of pro-tumorigenic inflammation. |
| Cellular Redox State | ROS Generation | Induction of oxidative stress leading to apoptosis. |
Anti-Infective Properties
Anti-Bacterial Activity Spectrum
No studies detailing the in vitro anti-bacterial activity of this compound against a spectrum of bacterial strains were identified.
Anti-Fungal Activity and Mechanism
Specific data on the anti-fungal activity and the underlying mechanism of action for this compound are not available.
Anti-Mycobacterial Activity Against Resistant Strains
There is no available research on the efficacy of this compound against Mycobacterium tuberculosis, including drug-resistant strains.
Anti-Malarial and Anti-Parasitic Efficacy
The anti-malarial and anti-parasitic potential of this compound has not been reported in the reviewed literature.
Anti-Inflammatory Effects
No in vitro studies investigating the anti-inflammatory effects of this compound, such as its impact on inflammatory mediators or cellular pathways, were found.
Antioxidant Properties and Free Radical Scavenging Assays
Information regarding the antioxidant capacity or the results from free radical scavenging assays for this compound is not present in the available scientific literature.
Further research is required to elucidate the potential biological and molecular activities of this specific naphthoquinone derivative.
Enzyme Inhibition and Modulation beyond Proliferation
Tyrosinase Activity Modulation
Naphthoquinone derivatives are recognized for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov Specifically, compounds structurally related to this compound, such as other 1,4-naphthoquinone (B94277) derivatives, have demonstrated significant tyrosinase inhibitory activity. nih.govresearchgate.net For instance, lawsone and plumbagin, both 1,4-naphthoquinone derivatives, have been shown to reduce melanin production by inhibiting tyrosinase activity. nih.gov Furthermore, a series of anilino-1,4-naphthoquinone derivatives were screened for their anti-tyrosinase effects, with some compounds showing more potent inhibition than the standard inhibitor, kojic acid. nih.gov While direct data on this compound's tyrosinase inhibition is not specified, the established activity of its parent structural class suggests its potential as a modulator of this enzyme.
Interaction with Mitochondrial Respiratory Chain Components
The mitochondrial respiratory chain, particularly Complex I (NADH-ubiquinone oxidoreductase), is a known target for quinone-based compounds. mdpi.com Inhibition of mitochondrial complexes can lead to significant cellular effects. nih.gov For example, β-amyloid has been shown to impair mitochondrial respiratory function by directly interacting with and causing a selective defect in Complex I activity. nih.gov This leads to increased reactive oxygen species (ROS) and subsequent impairment of Complex IV. nih.gov While direct studies on this compound's interaction with specific mitochondrial respiratory chain components are not detailed in the provided results, the general class of quinones is known to interact with these complexes. One study identified an ortho-carbonyl quinone, FRV-1, as an inhibitor of Complex I in its de-active conformation, leading to mitochondrial depolarization and an ATP drop in breast cancer cells. mdpi.comnih.gov
Interactions with Biomolecules
Binding Studies with Human Serum Albumin (HSA)
The interaction of small molecules with Human Serum Albumin (HSA), the most abundant protein in blood plasma, is crucial for their pharmacokinetic profile. HSA possesses two primary drug binding sites, Site I and Site II. flinders.edu.au Studies on various naphthalene-containing compounds have demonstrated their ability to bind to HSA, often inducing conformational changes in the protein. nih.gov
For a structurally related compound, 2-(4-methoxyanilino)naphthalene-1,4-dione (MN), detailed binding studies with HSA have been conducted. nih.gov The interaction was found to be a static quenching process, suggesting the formation of a ground-state complex between MN and HSA. researchgate.netnih.gov Thermodynamic analysis indicated that the binding is a spontaneous process driven primarily by hydrophobic interactions. nih.gov Competitive binding experiments revealed that MN preferentially binds to Site I (subdomain IIA) of HSA, which is also the binding site for warfarin. nih.gov This interaction was shown to alter the secondary structure of HSA, affecting its α-helix and β-sheet content. nih.gov
Table 1: Binding Parameters of 2-(4-methoxyanilino)naphthalene-1,4-dione with HSA
| Parameter | Value | Reference |
| Binding Constant (Ka) at 290 K | 15.405 × 106 M⁻¹ | nih.gov |
| Preferred Binding Site | Site I (Subdomain IIA) | nih.gov |
| Primary Driving Force | Hydrophobic Interactions | nih.gov |
This table presents data for the related compound 2-(4-methoxyanilino)naphthalene-1,4-dione as a proxy for the binding characteristics of naphthoquinone derivatives to HSA.
Interaction with β-Amyloid Aggregates
The aggregation of β-amyloid (Aβ) peptides is a pathological hallmark of Alzheimer's disease. nih.govmdpi.com Naphthoquinone-based hybrid molecules have been investigated for their ability to antagonize the aggregation of Aβ. nih.govresearchgate.net These hybrid compounds have been shown to inhibit the formation of Aβ fibrils and disrupt pre-formed aggregates in a dose-dependent manner in vitro. nih.govresearchgate.net The proposed mechanism involves targeting the aromatic recognition interfaces of the amyloid structure, thereby interfering with the π-π stacking that stabilizes the aggregates. nih.gov
In silico studies suggest that the interaction is driven by hydrophobic interactions and hydrogen bond formation. nih.gov While direct experimental data on the interaction of this compound with β-amyloid is not available, the proven anti-amyloidogenic effects of other naphthoquinone derivatives suggest this as a potential area of activity. nih.govresearchgate.net These findings highlight the potential for naphthoquinone-derived molecules to be developed as therapeutics for proteinopathies like Alzheimer's disease. nih.gov
Advanced Applications in Materials Science and Molecular Probes
Utilization as Molecular Probes in Complex Biological Systems
Molecular probes are essential tools in chemical biology and diagnostics, designed to detect and visualize specific analytes or biological processes within complex environments like living cells. The 1,4-naphthoquinone (B94277) framework is a promising scaffold for developing such probes, primarily due to its inherent redox activity and tunable photophysical properties. nih.govresearchgate.net Naphthalene-based compounds, in general, have been successfully developed as fluorescent probes for various applications. rsc.orggoogle.comresearchgate.net
For instance, naphthalene (B1677914) derivatives have been engineered into two-photon fluorescent probes, which offer advantages like deeper tissue penetration and reduced photodamage for bioimaging. google.comresearchgate.net These probes are often designed with a donor-π-acceptor (D-π-A) structure to achieve desired photophysical characteristics. researchgate.net Researchers have developed naphthalene-based probes for the selective detection of biologically important species such as hydrogen peroxide (H₂O₂) and for labeling specific cellular structures or cancer cells. rsc.orggoogle.com A novel two-photon fluorescent probe for H₂O₂ consisted of a naphthalene backbone and a boronic acid ester as the reporter group; the reaction with H₂O₂ restored fluorescence, allowing for quantification with a detection limit of 0.7 μM. rsc.org Similarly, naphthalene-based probes have been designed for specifically labeling tumor cells, demonstrating low fluorescence in non-tumor cells but strong signals in tumor tissues. google.com
While direct studies on 2-(2-Methoxyphenyl)naphthalene-1,4-dione as a molecular probe are not available, its structure suggests potential. The naphthalene core can provide the necessary fluorescence, and the methoxyphenyl and dione (B5365651) groups can act as modulators of its electronic environment and potential recognition sites.
Development and Performance in Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic technology, valued for their low cost and efficiency in varied light conditions. rsc.orgum.edu.my The core of a DSSC is a sensitizer (B1316253) dye adsorbed onto a wide-bandgap semiconductor (typically TiO₂), which is responsible for light absorption and electron injection. rsc.org The performance of a DSSC is largely dependent on the dye's properties, including its light absorption spectrum, the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and its stability. nih.gov
Though this compound has not been specifically reported as a DSSC sensitizer, related naphthoquinone derivatives have been investigated for this purpose. A study on thiophenyl derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) demonstrated their potential as sensitizers. These compounds showed broad absorption in the visible spectrum, a key requirement for efficient solar energy conversion. Computational studies suggested that their frontier orbital energy levels were suitable for effective electron injection into the TiO₂ conduction band and for regeneration by the standard iodide/triiodide (I⁻/I₃⁻) electrolyte.
The table below summarizes the calculated photophysical and electrochemical properties of some lawsone derivatives, illustrating the potential of the naphthoquinone scaffold in DSSC applications. The alignment of the LUMO level above the TiO₂ conduction band edge (approx. -4.0 eV) and the HOMO level below the redox potential of the I⁻/I₃⁻ electrolyte (approx. -4.8 eV) is crucial for efficient cell operation.
Table 1: Calculated Properties of Lawsone and its Thiophenyl Derivatives for DSSC Application Data pertains to related lawsone compounds, not the subject compound.
| Compound | λmax (nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|---|
| Lawsone | 448 | -6.19 | -2.71 | 3.48 |
| 2-((4-fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione | 465 | -6.32 | -2.96 | 3.36 |
| 2-((4-chlorophenyl)thio)-3-hydroxynaphthalene-1,4-dione | 467 | -6.35 | -3.00 | 3.35 |
| 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | 468 | -6.33 | -3.01 | 3.32 |
The performance of DSSCs using calixarene-based dyes, which can incorporate multiple chromophores, has also been explored, with one such dye achieving a conversion efficiency of 5.48%. nih.gov This highlights that complex molecular architectures based on known chromophores can yield effective sensitizers. The methoxyphenyl group in this compound could act as an electron-donating group, potentially enhancing light absorption and tuning the energy levels favorably for DSSC applications.
Applications as Fluorescent Labels and Bioimaging Dyes
The ability of a molecule to fluoresce is the basis for its use as a label or dye in bioimaging. Naphthalene-based structures are well-known for their fluorescent properties and have been widely incorporated into probes for detecting various analytes and imaging biological systems. nih.govmdpi.com The development of fluorescent probes for metal ions is an active area of research due to their roles in biological and environmental systems. For example, a fluorescent probe based on naphthalimide and thiophene (B33073) was designed for the detection of Cu²⁺ ions with a detection limit of 1.8 μM. nih.gov Another naphthalene derivative with a Schiff base structure was synthesized and shown to be a highly selective and sensitive probe for Al³⁺, with a detection limit of 8.73 x 10⁻⁸ M. mdpi.com
These probes often work via mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence, where the binding of the target analyte modulates the fluorescence output. Furthermore, the advent of two-photon microscopy has driven the development of specialized dyes that can be excited by near-infrared light, allowing for imaging deeper into biological tissues with less background interference. google.com Naphthalene-based two-photon probes have been successfully used for imaging thiophenols in living cells and tissues at depths of up to 155 μm. researchgate.net
Given that the naphthalene core is a fundamental component of many fluorescent dyes, this compound is a candidate for such applications. The combination of the naphthalene fluorophore with the quinone and methoxyphenyl substituents could result in unique photophysical properties, although experimental verification is needed.
Electrochemical Applications and Redox Cycling Studies
The electrochemical behavior of 1,4-naphthoquinones is central to many of their applications, particularly their biological activity. The quinone moiety is redox-active and can undergo reduction to form a semiquinone radical anion (one-electron reduction) or a hydroquinone (B1673460) dianion (two-electron reduction). nih.govresearchgate.net This ability to accept electrons allows them to participate in redox cycling within biological systems. nih.govnih.gov
In redox cycling, a quinone is reduced by a cellular reductase (e.g., using NADH or NADPH as an electron donor). The resulting hydroquinone can then be re-oxidized by molecular oxygen, regenerating the parent quinone and producing reactive oxygen species (ROS) such as superoxide (B77818) radicals and hydrogen peroxide. nih.gov This generation of ROS can induce oxidative stress, which is a key mechanism behind the antimicrobial and anticancer effects of many naphthoquinones.
Studies on various naphthoquinone derivatives have elucidated their electrochemical mechanisms. For example, the electrochemical reduction of 2-hydroxy-1,4-naphthoquinone in acetonitrile (B52724) involves two main redox events. researchgate.net The electrochemical properties are highly dependent on the substituents attached to the naphthoquinone ring. Electron-withdrawing or electron-donating groups can shift the reduction potentials, making the compound easier or harder to reduce, thus modulating its redox cycling capability and biological impact. nih.gov For instance, a study of 2,3-dichloro-1,4-naphthoquinone demonstrated its ability to engage in redox cycling with mitochondrial thiol groups, leading to oxidative stress. nih.gov
The methoxy (B1213986) group on the phenyl ring of this compound is an electron-donating group, which would be expected to influence the redox potential of the quinone system. While specific electrochemical data for this compound is not documented in the searched literature, the principles established for other substituted naphthoquinones would apply.
Future Research Directions and Emerging Paradigms
Exploration of Novel and Efficient Synthetic Pathways for Complex Derivatization
The future development of potent drug candidates based on the 2-(2-Methoxyphenyl)naphthalene-1,4-dione scaffold is contingent on the availability of versatile and efficient synthetic methodologies. While classical methods for the synthesis of 2-substituted-1,4-naphthoquinones exist, future research should focus on innovative strategies that allow for precise and diverse structural modifications.
Key areas for exploration include:
Advanced Catalytic Systems: Investigating novel transition-metal-catalyzed cross-coupling reactions could provide more efficient and selective routes to introduce the 2-methoxyphenyl group and other aryl or alkyl substituents. The use of catalysts like palladium or nickel has been shown to be effective in the synthesis of related compounds. rsc.org
Green Chemistry Approaches: The implementation of greener synthetic methods, such as using microwave or ultrasound irradiation, can lead to higher yields, shorter reaction times, and reduced solvent usage, as demonstrated in the synthesis of anilino-1,4-naphthoquinone derivatives. nih.govmdpi.com
Combinatorial Synthesis: The generation of focused libraries of this compound analogs through combinatorial chemistry will be crucial for systematically exploring the structure-activity relationship (SAR). This approach can be facilitated by solid-phase synthesis or automated parallel synthesis techniques.
Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level
While the broader class of 1,4-naphthoquinones is known to exert its biological effects through various mechanisms, the specific molecular targets and pathways for this compound remain to be fully elucidated. Future research should aim to pinpoint its precise mechanism of action.
Potential mechanisms to investigate include:
Redox Cycling and Oxidative Stress: The quinone moiety is capable of participating in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in cells. nih.gov Detailed studies are needed to quantify this effect and its contribution to the compound's bioactivity.
Enzyme Inhibition: Many naphthoquinones are known to inhibit key enzymes involved in cellular processes. nih.gov Future studies should screen this compound against a panel of relevant enzymes, such as topoisomerases, kinases, and dehydrogenases, to identify specific molecular targets. nih.govnih.gov
Interaction with Nucleic Acids and Proteins: The planar aromatic structure of naphthoquinones suggests a potential for intercalation with DNA or interaction with specific protein binding sites. nih.govnih.gov Techniques like cyclic voltammetry and molecular docking can be employed to study these interactions. nih.gov
Modulation of Signaling Pathways: Investigating the effect of the compound on various cellular signaling pathways, such as those involved in apoptosis, cell cycle regulation, and inflammation, will provide a more comprehensive understanding of its biological effects. For instance, some 2-amino-1,4-naphthoquinone derivatives have been shown to induce autophagy. nih.gov
Rational Design and Optimization of Potent Analogs via Integrated Computational and Experimental Approaches
The rational design of more potent and selective analogs of this compound is a critical step in its development as a therapeutic agent. An integrated approach that combines computational modeling with experimental validation will be paramount.
Future research in this area should focus on:
Structure-Activity Relationship (SAR) Studies: A systematic modification of both the naphthoquinone core and the 2-methoxyphenyl substituent is necessary to establish a comprehensive SAR. nih.gov This involves exploring the effects of different substituents on the phenyl ring and at various positions of the naphthoquinone nucleus. nih.gov
Computational Modeling and Molecular Docking: In silico tools like molecular docking can predict the binding affinity and interaction patterns of designed analogs with their putative biological targets. nih.gov This allows for the pre-selection of the most promising candidates for synthesis and biological evaluation.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to develop mathematical models that correlate the structural features of the analogs with their biological activity, providing predictive power for designing new compounds.
Pharmacophore Modeling: Identifying the key structural features (pharmacophore) responsible for the biological activity will guide the design of novel scaffolds with improved properties.
Development of Multi-Targeting Agents for Complex Biological Systems
Complex diseases often involve multiple biological targets and pathways. Designing single molecules that can modulate several targets simultaneously, known as multi-targeting agents, is an emerging paradigm in drug discovery. The this compound scaffold provides a versatile platform for developing such agents.
Future strategies could include:
Hybrid Molecule Design: The principle of drug splicing can be used to create hybrid molecules by linking the this compound moiety with other pharmacophores known to interact with different targets. nih.gov For example, hybridization with a 1,2,3-triazole moiety has been explored to create multi-kinase inhibitors. nih.gov
Targeting Related Pathways: Designing analogs that can inhibit multiple nodes within the same or related signaling pathways could lead to synergistic effects and overcome potential resistance mechanisms.
Broad-Spectrum Bioactivity: Exploring the potential of derivatives to act against a range of pathogens or disease models could lead to the discovery of broad-spectrum therapeutic agents. Naphthoquinones have shown diverse activities, including antibacterial, antifungal, and anticancer properties. nih.govnih.gov
Integration with Advanced Drug Delivery Platforms for Enhanced Bioactivity
The therapeutic efficacy of a bioactive compound is not solely dependent on its intrinsic activity but also on its pharmacokinetic properties, such as solubility, stability, and bioavailability. Integrating this compound and its potent analogs with advanced drug delivery systems can significantly enhance their therapeutic potential. nih.govnih.gov
Future research should explore the formulation of this compound with:
Nanoparticle-Based Systems: Encapsulating the compound in nanoparticles, such as polymeric nanoparticles, lipidic nanoparticles, or nanogels, can improve its solubility, protect it from degradation, and enable targeted delivery to specific tissues or cells. nih.gov
Cyclodextrin Inclusion Complexes: The formation of inclusion complexes with cyclodextrins can enhance the aqueous solubility and stability of hydrophobic compounds like this compound. nih.gov
Liposomal Formulations: Liposomes can serve as effective carriers to improve the delivery of the compound, potentially reducing systemic toxicity and increasing its concentration at the site of action. nih.gov
Targeted Delivery Systems: Functionalizing drug delivery platforms with targeting ligands, such as antibodies or peptides, can facilitate the specific delivery of the compound to diseased cells, thereby increasing efficacy and minimizing off-target effects. nih.gov
Q & A
Q. What are the key methodological considerations for synthesizing 2-(2-Methoxyphenyl)naphthalene-1,4-dione with high purity and yield?
- Methodological Answer : Optimize reaction conditions using acid catalysis (e.g., camphor sulfonic acid at room temperature) to minimize side reactions . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Room temperature avoids thermal degradation of quinone moieties.
- Purification : Column chromatography with silica gel and gradient elution (hexane:ethyl acetate) improves separation .
- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using H/C NMR .
Q. How should researchers design in vitro assays to screen the anticancer potential of this compound?
- Methodological Answer : Use standardized cell viability assays (e.g., MTT or SRB) across diverse cancer cell lines (e.g., MCF-7, HepG2) with the following controls:
- Dose range : 1–100 μM to establish IC values.
- Time points : 24–72 hours to assess time-dependent cytotoxicity.
- Positive controls : Include doxorubicin or cisplatin for comparison .
- Mechanistic screening : Pair viability assays with apoptosis markers (e.g., Annexin V/PI staining) and ROS detection kits .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported toxicological data for this compound across studies?
- Methodological Answer : Conduct a systematic review using risk-of-bias assessment tools (Table 1) to evaluate study reliability: Table 1. Risk-of-Bias Criteria for Animal Studies
Q. How can computational models predict the environmental persistence and bioaccumulation of this compound?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models with the following inputs:
- LogP : Calculate via software (e.g., ACD/Labs) using the compound’s InChIKey (MJVAVZPDRWSRRC-FIBGUPNXSA-N) .
- Biodegradation potential : Apply EPI Suite to estimate half-life in soil/water .
- Toxicity prediction : Leverage ECOSAR for aquatic toxicity profiles .
Validate predictions with in vitro microcosm studies monitoring degradation products via LC-MS .
Q. What experimental designs are optimal for elucidating the mechanism of cytochrome P450-mediated metabolism of this compound?
- Methodological Answer :
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor.
- Analytical workflow :
Sample preparation : Quench reactions with cold acetonitrile, centrifuge, and analyze supernatants via UPLC-QTOF-MS .
Metabolite identification : Use MassHunter Software to compare fragmentation patterns with reference libraries .
- Enzyme inhibition assays : Co-incubate with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported hepatotoxicity outcomes for this compound?
- Methodological Answer :
- Study quality assessment : Classify studies using confidence levels (High/Moderate/Low) based on adherence to protocols (e.g., OECD Guidelines) .
- Dose-response alignment : Re-analyze raw data to ensure linearity in ALT/AST elevation across doses .
- Species-specific factors : Compare hepatic glutathione depletion rates in rodents vs. human-derived hepatocytes .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
